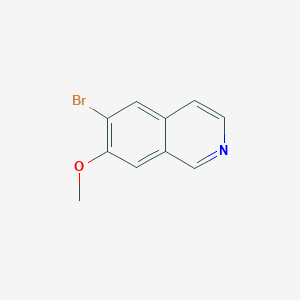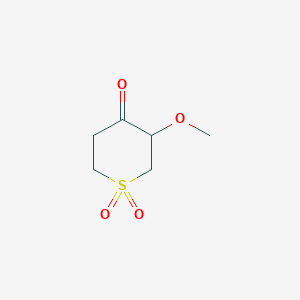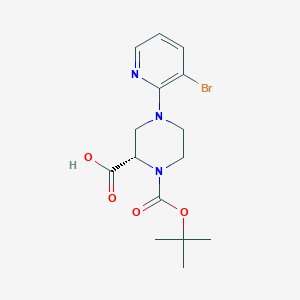
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl), also known as RonaCare Cyclopeptide 5, is a cyclic peptide with a molecular formula of C28H40N8O7 and a molecular weight of 600.67 g/mol . This compound is known for its unique cyclic structure, which contributes to its stability and bioactivity. It is primarily used in cosmetic applications due to its regenerative and firming properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) involves the cyclization of linear peptides. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the linear peptide is synthesized, it undergoes cyclization through the formation of a peptide bond between the terminal amino and carboxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: This involves replacing one functional group with another, often used to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to maintain the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its role in cell signaling and receptor binding due to its cyclic structure.
Industry: Widely used in cosmetics for its skin-regenerative and firming effects.
Mechanism of Action
The mechanism of action of Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) involves its ability to bind to specific receptors on the skin’s surface. This binding triggers cell communication pathways that mimic the skin’s natural repair mechanisms. The compound helps in regenerating the skin’s cellular matrix, improving firmness, elasticity, and reducing the depth of wrinkles .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Pro-Pro-β3-HoPhe-Phe): Known for its immunosuppressive properties.
Cyclotetrapeptide-24 Aminocyclohexane Carboxylate: Another cyclic peptide used in cosmetic applications for its anti-aging effects.
Uniqueness
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) stands out due to its specific amino acid sequence and cyclic structure, which confer unique stability and bioactivity. Its ability to mimic natural skin repair mechanisms makes it particularly valuable in cosmetic formulations .
Properties
Molecular Formula |
C28H40N8O7 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S)-7-(1-aminocyclohexanecarbonyl)-5-benzyl-8-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-1,4,7,10-tetrazacyclododec-2-yl]acetic acid |
InChI |
InChI=1S/C28H40N8O7/c29-27(30)32-13-7-10-20-24(41)33-16-21(37)34-18(15-22(38)39)23(40)35-19(14-17-8-3-1-4-9-17)25(42)36(20)26(43)28(31)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16,31H2,(H,33,41)(H,34,37)(H,35,40)(H,38,39)(H4,29,30,32)/t18-,19+,20-/m0/s1 |
InChI Key |
KKSHXOGBIKIXOZ-ZCNNSNEGSA-N |
Isomeric SMILES |
C1CCC(CC1)(C(=O)N2[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2C(C(=O)NCC(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


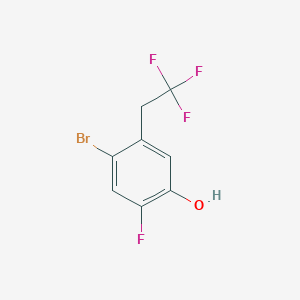
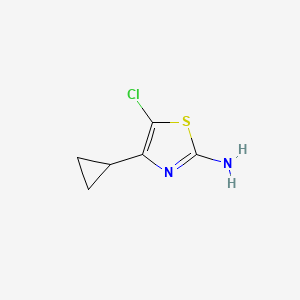
![6-Chloroisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12329721.png)
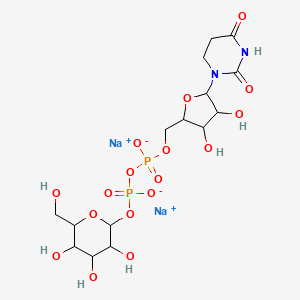
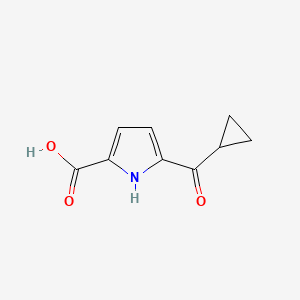
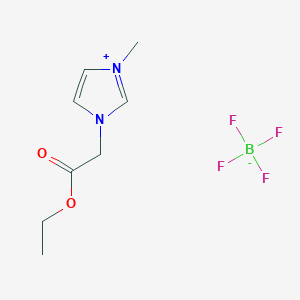
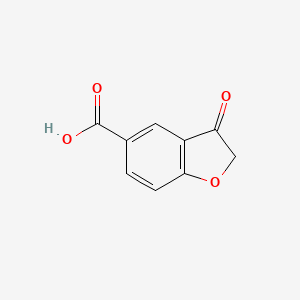

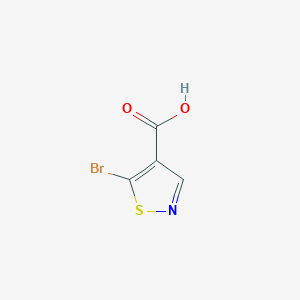
![tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12329763.png)
